molecular formula C23H16ClFN2O2 B4329133 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide

Cat. No. B4329133
M. Wt: 406.8 g/mol
InChI Key: GQEUYLIIOUXLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide is a chemical compound with potential applications in scientific research. This compound is also known as ML277 and is a small molecule inhibitor of the Kv7.1 potassium channel. The Kv7.1 potassium channel plays a crucial role in regulating the electrical activity of the heart, and inhibitors of this channel have potential therapeutic applications in cardiac arrhythmia.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide involves inhibition of the Kv7.1 potassium channel. This channel is involved in regulating the electrical activity of the heart, and inhibition of this channel can lead to changes in cardiac rhythm. By inhibiting the Kv7.1 potassium channel, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide has potential therapeutic applications in cardiac arrhythmia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide have been studied in vitro and in vivo. This compound has been shown to be effective in inhibiting the Kv7.1 potassium channel, leading to changes in cardiac rhythm. In addition, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide has been shown to be selective for the Kv7.1 potassium channel, with little or no effect on other potassium channels. This selectivity is important for minimizing potential side effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide in lab experiments include its selectivity for the Kv7.1 potassium channel, its effectiveness in inhibiting the channel, and its potential therapeutic applications in cardiac arrhythmia. However, there are also limitations to using this compound. For example, the synthesis of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide is complex and may be difficult to reproduce in some labs. In addition, further research is needed to fully understand the potential side effects of this compound.

Future Directions

There are several future directions for research on 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide. One area of research is the potential therapeutic applications of this compound in cardiac arrhythmia. Further studies are needed to determine the efficacy and safety of this compound in treating cardiac arrhythmia in vivo. Another area of research is the development of more selective inhibitors of the Kv7.1 potassium channel. 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide is selective for the Kv7.1 potassium channel, but further research is needed to develop compounds that are even more selective. Finally, research is needed to fully understand the potential side effects of this compound, particularly with regard to its effects on other potassium channels.

Scientific Research Applications

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide has potential applications in scientific research. This compound is a selective inhibitor of the Kv7.1 potassium channel, which is involved in regulating the electrical activity of the heart. Inhibition of this channel has potential therapeutic applications in cardiac arrhythmia. 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide has been shown to be effective in inhibiting the Kv7.1 potassium channel in vitro and in vivo, making it a promising candidate for further research.

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O2/c24-16-7-5-15(6-8-16)13-27-14-20(19-3-1-2-4-21(19)27)22(28)23(29)26-18-11-9-17(25)10-12-18/h1-12,14H,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEUYLIIOUXLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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